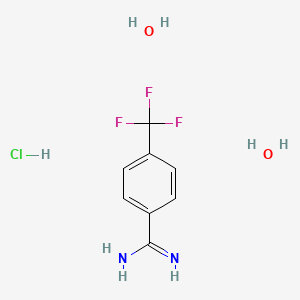

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)benzenecarboximidamide;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGZRQQZWBYRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660017 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-62-3 | |

| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Mechanism of Action for Novel Compounds: A Technical Guide Featuring 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate as a Case Study

An in-depth technical guide on the core mechanism of action of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate.

Abstract

In drug discovery and chemical biology, researchers often encounter compounds with intriguing biological activity but an unknown mechanism of action (MoA). This compound is a prime example of such a molecule—commercially available, yet largely uncharacterized in the scientific literature. This guide eschews a traditional monograph on a known MoA. Instead, it provides a comprehensive, field-proven framework for researchers to systematically elucidate the MoA of novel chemical entities, using this compound as a practical case study. We will navigate from initial in silico predictions to robust experimental target identification and validation, offering detailed protocols and the strategic rationale behind each step. This document serves as a roadmap for transforming a bioactive "hit" into a well-understood pharmacological tool or therapeutic lead.

Introduction: The "Orphan" Compound Challenge

The journey from a bioactive compound to a validated drug or chemical probe is fraught with challenges, the most critical of which is identifying its molecular target and elucidating its mechanism of action. Compounds like this compound exist in a scientific gray area; they are structurally defined and available, but their biological function remains a black box. This guide provides the tools and logical framework to illuminate that box. Our central thesis is that a systematic, multi-pronged approach, integrating computational analysis with modern experimental techniques, is the most effective strategy for MoA deconvolution.

The benzamidine scaffold itself offers a tantalizing clue. Benzamidine and its derivatives are well-known "privileged structures" in medicinal chemistry, frequently recognized as inhibitors of serine proteases due to their ability to mimic the guanidinium group of arginine. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, can significantly alter the compound's physicochemical properties, such as its pKa and lipophilicity, potentially refining its target specificity and potency. Our investigation will use this structural hypothesis as a starting point.

Phase I: In Silico and Preliminary Biochemical Assessment

Before embarking on resource-intensive experimental work, a thorough computational and preliminary analysis can provide crucial direction. This initial phase aims to generate testable hypotheses about the compound's potential targets and off-targets.

Structural Similarity and Target Prediction

The first step is to leverage the vast repository of known ligand-target interactions. By comparing the structure of 4-(Trifluoromethyl)benzamidine to databases of bioactive molecules, we can identify known drugs or probes with similar scaffolds and infer potential targets.

Experimental Protocol: Computational Target Prediction

-

Obtain Compound Structure: Secure the 2D or 3D structure file (e.g., SDF or MOL file) for 4-(Trifluoromethyl)benzamidine.

-

Select Prediction Tools: Utilize a variety of web-based servers and software that employ different algorithms for target prediction. Recommended platforms include:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

-

SuperPred: A web server for predicting the ATC class and targets of a compound.

-

SEA (Similarity Ensemble Approach): Compares a ligand's topological fingerprints against sets of ligands known to bind to specific targets.

-

-

Execute Searches: Submit the compound's structure to the selected platforms.

-

Analyze and Consolidate Results: Compile the predicted target lists from each tool. Look for consensus targets that appear across multiple platforms, as these represent higher-confidence predictions. For 4-(Trifluoromethyl)benzamidine, we would expect to see a high prevalence of serine proteases (e.g., thrombin, trypsin, factor Xa) in the results.

General Cellular Viability and Promiscuity Assays

A critical early experiment is to determine the compound's general effect on cell health. This helps establish a working concentration range for subsequent cell-based assays and flags compounds that are overtly cytotoxic or prone to non-specific effects.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

-

Cell Plating: Seed a relevant cell line (e.g., HeLa or HEK293 for a general screen) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Treat the cells with these concentrations for a relevant time period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions. The reagent is metabolically reduced by viable cells to produce a colored formazan product.

-

Absorbance Reading: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity.

Phase II: Target Identification Strategies

With preliminary data in hand, the next phase involves experimentally identifying the specific molecular target(s) of the compound. There are three primary approaches: affinity-based, genetics-based, and expression-based.

Affinity-Based Target Identification (Chemical Proteomics)

This powerful approach uses the compound itself as a "bait" to pull its binding partners out of a complex biological sample, such as a cell lysate.

Workflow: Affinity Chromatography

-

Immobilization: The compound must first be synthesized with a linker arm that allows it to be covalently attached to a solid support (e.g., agarose beads) without occluding its binding interface.

-

Incubation: The immobilized compound (the "affinity matrix") is incubated with a proteome source (e.g., cell lysate). Proteins that bind to the compound will be captured by the beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads. This can be done by:

-

Competitive Elution: Adding a high concentration of the free (non-immobilized) compound to displace the bound proteins. This is the gold standard for identifying specific binders.

-

Denaturing Elution: Using harsh conditions (e.g., high salt, low pH, or SDS-PAGE loading buffer) to release all bound proteins.

-

-

Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Diagram: Affinity-Based Target ID Workflow

Caption: Workflow for affinity-based target identification.

Phase III: Target Validation and Mechanistic Characterization

Identifying a candidate target is a major milestone, but it is not the endpoint. The next crucial phase is to validate this interaction and characterize its functional consequences.

Direct Binding Assays

These biophysical techniques confirm a direct physical interaction between the compound and the purified candidate target protein.

| Assay Technique | Principle | Key Outputs | Pros | Cons |

| Surface Plasmon Resonance (SPR) | Immobilized protein on a sensor chip; compound flows over. Binding changes the refractive index. | KD (dissociation constant), kon, koff | Real-time, label-free, provides kinetics | Requires specialized equipment, protein immobilization can affect activity |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics, solution-based | Requires large amounts of pure protein, lower throughput |

| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature (Tm) upon ligand binding. | ΔTm (shift in melting temp) | High-throughput, low protein consumption | Indirect measure of binding, buffer-sensitive |

Biochemical Functional Assays: Enzyme Inhibition Kinetics

Given our hypothesis that 4-(Trifluoromethyl)benzamidine is a protease inhibitor, a key validation step is to perform enzyme inhibition assays with purified candidate proteases identified in Phase II.

Experimental Protocol: Serine Protease Inhibition Assay

-

Reagents:

-

Purified target protease (e.g., Thrombin).

-

Substrate: A chromogenic or fluorogenic peptide substrate specific for the protease (e.g., a peptide ending in Arg-pNA for a trypsin-like protease).

-

Assay Buffer: A buffer that maintains optimal enzyme activity (e.g., Tris-HCl with CaCl2).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

IC50 Determination:

-

In a 96-well plate, add a fixed concentration of the enzyme to each well.

-

Add a serial dilution of the inhibitor and incubate for a set period (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the rate of product formation (increase in absorbance or fluorescence) over time using a plate reader.

-

Plot the reaction rate against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

-

Mechanism of Inhibition (Michaelis-Menten Kinetics):

-

To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the assay by varying the substrate concentration at several fixed inhibitor concentrations.

-

Measure the initial reaction velocities (V0) for each condition.

-

Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]). The pattern of line intersections will reveal the mode of inhibition.

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

Diagram: Enzyme Inhibition Analysis Workflow

Caption: Workflow for determining enzyme IC50 and mechanism of inhibition.

Conclusion and Future Directions

Elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, testing, and validation. By beginning with computational predictions and progressing through affinity-based target identification and rigorous biophysical and biochemical validation, researchers can build a compelling, evidence-based case for a specific MoA. The hypothetical workflow presented here, centered on the plausible identity of this compound as a serine protease inhibitor, provides a concrete template for such an investigation. The successful deconvolution of a compound's MoA is a critical step in its journey toward becoming a valuable tool for basic research or a foundation for new therapeutic strategies.

References

-

Title: The Benzamidine Moiety: A Versatile Scaffold in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Structure-based design of benzamidine-type inhibitors of factor Xa Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Chemical proteomics: a powerful tool for drug target identification Source: Nature Reviews Drug Discovery URL: [Link]

A Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate: Properties and Stability for the Research Professional

Introduction

In the landscape of modern drug discovery and chemical biology, intermediates and tool compounds with well-defined properties are indispensable. 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate stands out as a critical building block and a potent inhibitor of serine proteases. The presence of the trifluoromethyl (CF₃) group significantly enhances its metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry for modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2]

This guide provides a comprehensive overview of the essential chemical properties and stability profile of this compound. Understanding these characteristics is paramount for its effective use in experimental design, ensuring both the integrity of the compound and the reproducibility of results. We will delve into its physicochemical properties, stability in solid and solution forms, and best practices for handling and storage, providing researchers with the authoritative information needed for its successful application.

Chemical Identity and Structure

Precise identification is the foundation of sound scientific research. This compound is the hydrated salt form of the parent compound, 4-(Trifluoromethyl)benzamidine. The hydrochloride salt form enhances solubility in aqueous media, while the dihydrate nature indicates the presence of two water molecules within the crystal lattice, which has implications for its molecular weight and handling.

-

IUPAC Name: 4-(trifluoromethyl)benzenecarboximidamide;hydrochloride;dihydrate

-

Synonyms: 4-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride dihydrate

-

CAS Number: 175278-62-3

-

Molecular Formula: C₈H₁₂ClF₃N₂O₂

-

Molecular Weight: 260.64 g/mol

Below is a diagram illustrating the chemical structure of the protonated 4-(Trifluoromethyl)benzamidinium ion, its chloride counter-ion, and the associated water molecules.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various experimental settings, from dissolution to interaction with biological targets. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 155 - 158 °C | [3][4] |

| pKa | Not empirically determined; expected to be highly basic (>11) | |

| Solubility (Proxy Data) | Water: ~3-50 mg/mL Ethanol: ~10 mg/mL DMSO: ~25 mg/mL | [5][6] |

Expert Insights:

-

Solubility: The solubility data provided is for the related compound, benzamidine hydrochloride.[5][6] This serves as a valuable starting point for experimental design. The hydrochloride salt form significantly improves aqueous solubility compared to the free base. For biological assays, creating a concentrated stock solution in DMSO followed by dilution in an aqueous buffer is a standard and effective protocol.

Stability Profile and Handling

The stability of a research compound is a critical parameter that can profoundly impact experimental outcomes. This compound has two primary stability concerns: its hygroscopicity in solid form and its susceptibility to hydrolysis in solution.

Solid-State Stability and Hygroscopicity

As a dihydrate, the compound contains bound water, but it is also hygroscopic , meaning it can readily absorb additional moisture from the atmosphere. This can lead to clumping, difficulty in accurate weighing, and potential degradation over time.

Causality and Best Practices: The affinity for water is a common trait for polar, crystalline salts. To maintain the integrity of the solid compound, strict adherence to proper storage and handling protocols is essential.

Experimental Protocol: Handling Hygroscopic Solids

-

Storage: Always store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate.

-

Environment: When weighing or handling the compound, do so in a low-humidity environment if possible. A glove box with a controlled nitrogen or argon atmosphere is ideal but not always necessary for short periods.

-

Minimizing Exposure: Open the primary container only when ready to use. Weigh the required amount quickly and immediately reseal the container tightly.

-

Aliquotting: For frequently used materials, consider aliquotting the bulk supply into smaller, single-use vials to prevent repeated exposure of the entire stock to atmospheric moisture.

Solution Stability and Hydrolysis

The most significant chemical instability of this compound is the hydrolysis of the amidinium group in aqueous solutions. This reaction converts the active benzamidine derivative into the inactive 4-(trifluoromethyl)benzamide.

Mechanism and pH Dependence: Research on benzamidinium compounds demonstrates that they undergo hydrolysis at room temperature, particularly in neutral to basic aqueous solutions.[3][7][8] The reaction is initiated by the attack of a hydroxide ion (HO⁻) on the carbon atom of the amidine group.[7]

The rate of this hydrolysis is highly pH-dependent :

-

Acidic pH: The compound is most stable at acidic pH due to the low concentration of hydroxide ions.

-

Neutral to Basic pH: As the pH increases, the concentration of hydroxide ions rises, accelerating the rate of hydrolysis.[7] For unsubstituted benzamidinium, the half-life is approximately 300 days at pH 9, but this shortens dramatically to 6 days at pH 11 and just 15 hours at pH 13.[3][7][9]

Trustworthiness Through Self-Validation: The "Prepare Fresh" Mandate Given this inherent instability, it is imperative that all aqueous stock solutions and working solutions be prepared fresh daily . Storing aqueous solutions, even when frozen, is not recommended as the degradation process can still occur.[5] Adhering to this protocol is a self-validating system; it eliminates solution age as a variable, ensuring that the concentration and activity of the compound are consistent and reliable for every experiment.

Experimental Protocol: Solution Preparation

-

Solvent Choice: For a concentrated stock, dissolve the compound in anhydrous DMSO. DMSO is less prone to causing hydrolysis compared to water.

-

Working Solution: Prepare the final working solution immediately before use by diluting the DMSO stock into the desired aqueous buffer (e.g., PBS, Tris).

-

pH Consideration: If the experimental conditions allow, use a buffer with a pH below 8.0 to slow the rate of hydrolysis during the experiment.

-

Disposal: Discard any unused working solution at the end of the day. Do not store and reuse aqueous solutions.

Applications in Research

The primary application of 4-(Trifluoromethyl)benzamidine is as a reversible, competitive inhibitor of serine proteases , particularly those with trypsin-like activity.[1] These enzymes are characterized by a catalytic triad and a specificity pocket that accommodates basic amino acid residues like arginine and lysine.

The benzamidinium group mimics the guanidinium group of arginine, allowing it to bind effectively in the S1 pocket of these enzymes. The trifluoromethyl group enhances binding affinity and improves the compound's overall pharmacological properties. Its utility spans various research areas, including:

-

Enzyme Kinetics: Studying the mechanism and function of specific trypsin-like proteases.

-

Drug Development: Serving as a scaffold or lead compound for developing therapeutics targeting proteases involved in cancer, inflammation, or viral entry.[1][2]

-

Protease Inhibition: Used in protein purification and cell lysis buffers (as part of a protease inhibitor cocktail) to prevent the degradation of target proteins.

Conclusion

This compound is a powerful tool for researchers, but its efficacy is intrinsically linked to its proper handling and an awareness of its stability limitations. Its hygroscopic nature demands careful storage in a dry environment, while its susceptibility to pH-dependent hydrolysis in aqueous media makes the daily preparation of fresh solutions a non-negotiable protocol. By adhering to the guidelines outlined in this document, scientists can ensure the chemical integrity of this important reagent, leading to more accurate, reproducible, and reliable experimental outcomes.

References

-

Yu, L. J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. [Link]

-

Yu, L. J., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]

-

Flinders University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Retrieved from [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

-

Ibis Scientific. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamidine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamidoxime. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-trifluoromethyl-benzamidine. Retrieved from [Link]

-

PubChem. (n.d.). Benzamidine. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 2. 4-Fluoro-2-trifluoromethyl-benzamidine | C8H6F4N2 | CID 53404307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate

This guide provides a comprehensive overview of the solubility of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a compound of significant interest in pharmaceutical research and development. Understanding the solubility of this molecule is critical for its application in drug discovery, formulation, and various biochemical assays.[1][2] This document will delve into the physicochemical properties of the compound, present solubility data in various solvents, and provide a detailed protocol for determining its equilibrium solubility.

Introduction to this compound

This compound is a white crystalline powder.[3] It is a derivative of benzamidine, characterized by the presence of a trifluoromethyl group on the benzene ring.[3] This structural feature significantly influences its physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable tool in biochemical research, particularly as a serine protease inhibitor.[3] The hydrochloride salt form, present as a dihydrate, is often utilized to improve the compound's stability and aqueous solubility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[4] |

| CAS Number | 175278-62-3 | Oakwood Chemical[5] |

| Molecular Formula | C8H10ClF3N2O | ChemicalBook[4] |

| Molecular Weight | 242.63 g/mol | ChemicalBook[4] |

| Appearance | White to Almost white powder to crystal | TCI EUROPE N.V.[6] |

| Melting Point | 167 °C | TCI EUROPE N.V.[6] |

The molecular structure of 4-(Trifluoromethyl)benzamidine hydrochloride is presented below:

Chemical Structure of 4-(Trifluoromethyl)benzamidine Hydrochloride

A 2D representation of the 4-(Trifluoromethyl)benzamidine hydrochloride molecule.

Principles of Solubility

The solubility of a compound is governed by several key principles:

-

"Like Dissolves Like" : This fundamental principle states that substances with similar polarities are more likely to be soluble in each other.[7][8][9][10][11] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better at dissolving nonpolar solutes.[7][8][9] this compound, being an ionic salt, is expected to be more soluble in polar solvents.

-

Impact of pH on Ionizable Compounds : For ionizable compounds, solubility is highly dependent on the pH of the solution.[12][13] The aqueous solubility of basic compounds, such as benzamidines, generally increases as the pH decreases due to their conversion to the more soluble ionized (protonated) form.[12] Conversely, the solubility of acidic compounds increases with increasing pH.[12]

-

Crystal Lattice Energy : The energy required to break the crystal lattice of a solid compound plays a crucial role in its solubility.[14][15] For a substance to dissolve, the energy released from the solvation of its ions or molecules must be sufficient to overcome the lattice energy.[14][16] Compounds with very high lattice energies tend to be less soluble.[16][17]

Solubility Profile of this compound

| Solvent Type | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The compound is a hydrochloride salt, making it highly polar and capable of forming strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate the ions of the salt, although they cannot act as hydrogen bond donors. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Low to Insoluble | Due to the significant difference in polarity, the nonpolar solvent molecules cannot effectively solvate the ions of the polar salt.[8] |

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining the true solubility of a compound is the shake-flask method, which measures the equilibrium (or thermodynamic) solubility.[18][19] This method ensures that the solution has reached a state of saturation where the rate of dissolution equals the rate of precipitation.[18]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pH meter

Experimental Workflow

Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Procedure

-

Preparation of Solutions : Prepare a series of vials containing a known volume of the desired solvent or buffer solution. For aqueous solubility, it is recommended to use buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[20]

-

Addition of Compound : Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration : Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[19] The exact time required should be determined in preliminary experiments by sampling at different time points until the concentration of the dissolved compound remains constant.[20]

-

Phase Separation : After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound of interest.

-

Sample Analysis : Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.

-

pH Measurement : For aqueous solutions, measure the final pH of the saturated solution after equilibration, as it may differ from the initial pH of the buffer.[18]

-

Data Analysis : Calculate the solubility of the compound in each solvent, typically expressed in units of mg/mL or µg/mL. For aqueous solutions, plot the solubility as a function of the final measured pH to generate a pH-solubility profile.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility, as these terms are often used in drug discovery.[21][22]

-

Kinetic Solubility : This is a high-throughput screening method often used in the early stages of drug discovery.[21][23] It involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[23] The concentration at which precipitation is first observed is the kinetic solubility. This method is faster but can sometimes overestimate the true solubility as it can lead to the formation of supersaturated solutions.[22]

-

Thermodynamic Solubility : As described in the protocol above, this is the true equilibrium solubility of the solid compound in a solvent. It is a more time-consuming measurement but provides a more accurate and relevant value for formulation and biopharmaceutical assessment.[23]

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and development. As a polar, ionizable compound, its solubility is expected to be highest in polar protic solvents and highly dependent on the pH of aqueous solutions. The shake-flask method provides a reliable means of determining its thermodynamic solubility, and the detailed protocol provided in this guide serves as a robust starting point for researchers. A thorough characterization of its solubility profile will enable its effective application in various scientific endeavors.

References

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- ACS Publications. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?.

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility.

- Chem Purdue. (n.d.). Lattice Energy.

- Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.

- ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.

- QuickTakes. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?.

- Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.

- World Health Organization (WHO). (n.d.). Annex 4.

- Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?.

- ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- ChemicalBook. (n.d.). 175278-62-3(this compound) Product Description.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzamidine Hydrochloride.

- TCI EUROPE N.V. (n.d.). 4-(Trifluoromethyl)benzamidine Hydrochloride 38980-96-0.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzamidine 38980-96-0.

- Smolecule. (2023, August 15). Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0.

- Oakwood Chemical. (n.d.). This compound.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 4. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. fiveable.me [fiveable.me]

- 8. fountainmagazine.com [fountainmagazine.com]

- 9. Khan Academy [khanacademy.org]

- 10. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Lattice Energy [chemed.chem.purdue.edu]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. who.int [who.int]

- 21. enamine.net [enamine.net]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate CAS number and molecular weight

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate

This guide provides a comprehensive technical overview of this compound, a crucial molecule in the landscape of enzyme inhibition and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, mechanism of action, synthesis, and practical applications, with a focus on scientific integrity and field-proven insights.

Core Compound Identification and Physicochemical Properties

4-(Trifluoromethyl)benzamidine and its salts are potent inhibitors of serine proteases. The hydrochloride dihydrate form is a specific variant used in research. It is critical to distinguish between the different forms of this compound, as their CAS numbers and molecular weights differ.

The anhydrous hydrochloride salt is commonly referenced with CAS number 38980-96-0 and a molecular weight of 224.61 g/mol .[1] However, the dihydrate form is specifically identified by CAS Number 175278-62-3 .[2][3]

The molecular formula for the dihydrate is C₈H₇F₃N₂·HCl·2H₂O. Based on this, the calculated molecular weight is 260.64 g/mol . It is important to note a discrepancy in some commercial listings, which cite a molecular weight of 330.20 g/mol for the dihydrate.[2] Researchers should rely on the molecular formula for the most accurate molecular weight calculation.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 4-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride dihydrate | [3] |

| CAS Number | 175278-62-3 | [2][3] |

| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | [2] |

| Molecular Weight | 260.64 g/mol (Calculated) | |

| Appearance | White to almost white powder or crystalline solid | |

| Melting Point | 155 °C (for dihydrate)[2], 167 °C (for hydrochloride) | [2] |

| Purity | Typically >98.0% (HPLC) | |

| Key Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

The Scientific Rationale: Mechanism of Action as a Serine Protease Inhibitor

The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of trypsin-like serine proteases.[4] These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in physiological processes ranging from digestion to blood coagulation. Their dysregulation is implicated in numerous diseases.

The inhibitory action of 4-(Trifluoromethyl)benzamidine stems from its structural mimicry of the natural substrate, arginine. The positively charged amidinium group, C(=NH)NH₂, interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like proteases. This high-affinity binding event blocks the active site, preventing the enzyme from processing its native substrates.

The inclusion of the trifluoromethyl (-CF₃) group at the para-position of the benzene ring is a strategic chemical modification. This strongly electron-withdrawing group enhances the compound's properties in several ways:

-

Increased Potency: The -CF₃ group can influence the electronic distribution of the molecule, potentially strengthening the interaction with the active site.

-

Enhanced Lipophilicity: This modification increases the molecule's ability to cross cellular membranes.[5]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation by cytochrome P450 enzymes.[5][6]

This combination of a potent binding motif (benzamidine) and a stability-enhancing group (-CF₃) makes it a valuable tool for biochemical research and a promising scaffold for drug development.[5]

Figure 2: Workflow for the in vitro trypsin inhibition assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound (MW: 260.64 g/mol ) in DMSO.

-

Enzyme Stock (1 mg/mL): Dissolve bovine trypsin in cold assay buffer. Store on ice.

-

Substrate Stock (100 mM): Dissolve L-BAPNA in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 5 µL of serially diluted inhibitor (in assay buffer) to each well.

-

Positive Control (100% Activity): Add 5 µL of assay buffer containing the same percentage of DMSO as the test wells.

-

Negative Control (Background): Add 5 µL of assay buffer.

-

-

Enzyme Addition:

-

Prepare a working solution of trypsin in the assay buffer.

-

Add 85 µL of the working enzyme solution to the "Test" and "Positive Control" wells.

-

Add 85 µL of assay buffer to the "Negative Control" wells.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. The causality here is to ensure the reaction reaches equilibrium before introducing the substrate.

-

-

Reaction Initiation:

-

Prepare a working solution of L-BAPNA in the assay buffer.

-

Add 10 µL of the L-BAPNA working solution to all wells to start the reaction. The final volume in each well should be 100 µL.

-

-

Incubation and Measurement:

-

Incubate the plate for 30 minutes at 37°C. The cleavage of the p-nitroanilide moiety from L-BAPNA by active trypsin produces a yellow color, which can be quantified.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "Negative Control" from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. This self-validating system, including positive and negative controls, ensures the reliability of the calculated inhibitory potency.

-

References

-

This compound. Oakwood Chemical. [Link]

-

4-(Trifluoromethyl)benzamidine Hydrochloride. PubChem. [Link]

-

4-(Trifluoromethyl)benzamide: Applications in Pharmaceutical & Chemical Synthesis. Acme Organics. [Link]

-

Synthesis of trifluoromethyl-functionalized benzo[de]n[2]aphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry (RSC Publishing). [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Benzamidine. Wikipedia. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

Sources

- 1. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzamidine hydrochloride is a pivotal building block in medicinal chemistry and drug discovery. Its utility stems from the presence of the trifluoromethyl group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The amidine functional group is a common feature in pharmacologically active compounds, known for its ability to participate in hydrogen bonding and salt bridge formation with biological macromolecules. The dihydrate form is often encountered in solid-state preparations, and its characterization is crucial for quality control and understanding its physicochemical properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethyl)benzamidine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections detail not just the expected spectral features but also the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(trifluoromethyl)benzamidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Expert Insight: The choice of a polar aprotic solvent like DMSO-d₆ is critical. It readily dissolves the hydrochloride salt and its residual proton signal (around 2.50 ppm) can be used as a secondary chemical shift reference. The presence of exchangeable protons (from the amidinium group and water of hydration) will often lead to broad signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H2, H6) | ~7.9-8.1 | Doublet | 2H |

| Aromatic (H3, H5) | ~7.7-7.9 | Doublet | 2H |

| Amidinium (-NH₂) | ~9.0-9.5 | Broad Singlet | 4H (includes exchangeable protons) |

| Water (H₂O) | ~3.3 | Broad Singlet | 4H |

Interpretation:

-

Aromatic Region: The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing trifluoromethyl group (H3, H5) are expected to be downfield from the protons ortho to the amidinium group (H2, H6).

-

Amidinium Protons: Due to proton exchange and quadrupolar relaxation from the nitrogen atoms, the amidinium protons typically appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and the solvent used.

-

Water of Hydration: The protons of the two water molecules in the dihydrate will also be present, likely as a broad singlet. The integration of this peak relative to the aromatic protons can confirm the hydration state.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | | :--- | :--- | :--- | :--- | | Amidinium (C=N) | ~165 | Singlet | | Aromatic (C1) | ~135 | Singlet | | Aromatic (C4) | ~132 | Quartet | | Aromatic (C2, C6) | ~129 | Singlet | | Aromatic (C3, C5) | ~126 | Quartet | | Trifluoromethyl (-CF₃) | ~124 | Quartet |

Interpretation:

-

¹³C-¹⁹F Coupling: A key feature of the ¹³C NMR spectrum is the observation of through-bond coupling between the carbon atoms and the fluorine atoms of the trifluoromethyl group. This results in the splitting of the signals for C4, C3/C5, and the CF₃ carbon into quartets. The magnitude of these coupling constants (J_CF) provides valuable structural information. For instance, the one-bond coupling (¹J_CF) for the CF₃ carbon is typically large (~272 Hz).[1]

-

Quaternary Carbons: The signals for the amidinium carbon (C=N), the carbon attached to the amidinium group (C1), and the carbon bearing the trifluoromethyl group (C4) will appear as singlets (or a quartet for C4) with no attached protons in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Trifluoromethyl (-CF₃) | ~ -63 | Singlet |

Interpretation:

-

Chemical Shift: The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the aromatic ring. For a 4-(trifluoromethyl)phenyl group, a chemical shift of around -63 ppm relative to CFCl₃ is expected.[1]

-

Singlet Multiplicity: As there are no neighboring fluorine or hydrogen atoms within three bonds to couple with, the ¹⁹F NMR spectrum will show a single, sharp peak.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol: Solid-State IR Spectroscopy (ATR)

Caption: Workflow for acquiring a solid-state IR spectrum using an ATR accessory.

Expert Insight: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation. It is important to collect a background spectrum immediately before the sample spectrum to minimize interference from atmospheric water and carbon dioxide.

Interpretation of Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 (broad) | N-H stretch, O-H stretch | Amidinium (-NH₂), Water (H₂O) |

| 1680-1640 | C=N stretch | Amidinium (C=N) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1350-1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |

Interpretation:

-

N-H and O-H Stretching: The presence of the amidinium group and water of hydration will result in a broad absorption band in the high-frequency region of the spectrum.

-

C=N Stretching: The carbon-nitrogen double bond of the amidinium group gives rise to a characteristic absorption in the region of 1680-1640 cm⁻¹.

-

C-F Stretching: The most intense bands in the spectrum are typically due to the C-F stretching vibrations of the trifluoromethyl group, which appear in the 1350-1100 cm⁻¹ range. The exact positions and shapes of these bands are highly characteristic of the CF₃ group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)

Caption: General workflow for acquiring a mass spectrum using ESI.

Expert Insight: Electrospray ionization is a soft ionization technique well-suited for polar and ionic compounds like 4-(trifluoromethyl)benzamidine hydrochloride. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak.

Predicted Mass Spectrum

-

Molecular Ion: The free base of 4-(trifluoromethyl)benzamidine has a molecular weight of 188.15 g/mol . In ESI-MS, the protonated molecule, [C₈H₇F₃N₂ + H]⁺, will be observed at m/z 189.07.

-

High-Resolution MS: Accurate mass measurement can confirm the elemental composition. The calculated exact mass for [C₈H₈F₃N₂]⁺ is 189.0688.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for related benzamides include the loss of ammonia or the cleavage of the amidine group.[2]

Conclusion

The comprehensive spectroscopic analysis of 4-(trifluoromethyl)benzamidine hydrochloride dihydrate, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides unambiguous confirmation of its chemical structure. The data presented in this guide, including expected chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios, serve as a valuable reference for researchers in the fields of medicinal chemistry, drug development, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and quality control of this important chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)benzhydrazide. Wiley-VCH. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzamide. National Institute of Standards and Technology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Osman, U. M., Farizal, A. N., Arshad, S., & Kadir, M. A. (2017). Correlation data of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide via spectroscopic methods and Density Functional Theory studies. Data in Brief, 15, 843–848. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Targets of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is a synthetic small molecule that belongs to the class of benzamidine derivatives. These compounds are recognized as potent, competitive, and reversible inhibitors of serine proteases. This technical guide provides a comprehensive overview of the known and potential biological targets of 4-(Trifluoromethyl)benzamidine, with a primary focus on its role as a serine protease inhibitor. We will delve into its mechanism of action, explore its interactions with key enzymes such as urokinase-type plasminogen activator (uPA), thrombin, and trypsin, and discuss the downstream signaling pathways affected by its inhibitory activity. Furthermore, this guide will provide detailed experimental protocols for assessing its enzymatic inhibition and will touch upon its application as a synthetic intermediate in the development of other therapeutic agents.

Introduction: The Chemical and Pharmacological Profile of this compound

4-(Trifluoromethyl)benzamidine is a benzamidine derivative characterized by the presence of a trifluoromethyl group at the para position of the benzene ring. This substitution can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic nature, which in turn can affect its biological activity. The compound is typically available as a hydrochloride salt in its dihydrate form, which enhances its stability and solubility in aqueous solutions for experimental use.

The core chemical structure of benzamidine mimics the side chains of arginine and lysine, allowing it to act as a competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to these basic amino acid residues. The positively charged amidinium group at physiological pH is crucial for its interaction with the negatively charged aspartate residue typically found at the bottom of the S1 specificity pocket of these enzymes.

Mechanism of Action: A Competitive Inhibitor of Serine Proteases

The primary mechanism of action of 4-(Trifluoromethyl)benzamidine is the competitive and reversible inhibition of serine proteases.[1] This inhibition occurs through the binding of the benzamidine moiety to the active site of the enzyme, specifically within the S1 substrate-binding pocket.

Structural Basis of Inhibition:

The interaction between benzamidine derivatives and the S1 pocket of serine proteases is well-characterized by X-ray crystallography studies.[2][3] The key interactions include:

-

Electrostatic Interaction: The cationic amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.

-

Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket. The trifluoromethyl group at the para-position is expected to enhance these hydrophobic interactions.

This binding of 4-(Trifluoromethyl)benzamidine to the active site physically blocks the entry of the natural substrate, thereby preventing the catalytic activity of the enzyme. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and its potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Primary Biological Targets and Their Associated Signaling Pathways

The primary biological targets of 4-(Trifluoromethyl)benzamidine are a range of trypsin-like serine proteases that play critical roles in various physiological and pathological processes.

Urokinase-Type Plasminogen Activator (uPA)

Urokinase-type plasminogen activator (uPA) is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[4] The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), is a key regulator of extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[4] Elevated levels of uPA are strongly associated with tumor invasion and metastasis in several types of cancer.[3]

Signaling Pathway:

The binding of uPA to its receptor, uPAR, on the cell surface localizes the proteolytic activity, leading to the generation of plasmin.[5] Plasmin, a broad-spectrum protease, can directly degrade components of the ECM, such as fibronectin and laminin.[6] It can also activate matrix metalloproteinases (MMPs), which further contribute to ECM degradation.[7] The uPA/uPAR complex can also interact with other cell surface receptors, such as integrins and G protein-coupled receptors, to initiate intracellular signaling cascades that promote cell migration, proliferation, and survival.[5][8]

By inhibiting uPA, 4-(Trifluoromethyl)benzamidine can block the activation of plasminogen and subsequently inhibit ECM degradation and cell invasion, making it a valuable tool for studying the role of uPA in cancer biology.

Thrombin

Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot.[9] Beyond its role in hemostasis, thrombin is also a potent activator of cellular signaling through the protease-activated receptors (PARs), particularly PAR1, PAR3, and PAR4.[10] Thrombin signaling is implicated in inflammation, wound healing, and cancer progression.[9][10]

Signaling Pathway:

Thrombin cleaves the N-terminal domain of PARs, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[11] This activation triggers G-protein-coupled signaling cascades, leading to various cellular responses, including platelet activation, endothelial cell activation, and smooth muscle cell proliferation.[9][12]

Inhibition of thrombin by 4-(Trifluoromethyl)benzamidine can interfere with both blood coagulation and PAR-mediated signaling, making it a useful probe for studying the multifaceted roles of thrombin.

Trypsin

Trypsin is a well-known digestive serine protease produced in the pancreas. It plays a crucial role in the digestion of proteins in the small intestine. In addition to its digestive function, trypsin can also act as a signaling molecule by activating PAR2.[13] Dysregulation of trypsin activity is associated with pancreatitis and has been implicated in cancer pain.[14]

Signaling Pathway:

Similar to thrombin's action on other PARs, trypsin cleaves and activates PAR2, initiating intracellular signaling cascades that can lead to inflammatory responses and nociceptive sensitization.[13][14] The trypsin-PAR2 signaling pathway can involve the activation of mitogen-activated protein kinase (MAPK) and other kinases.[13]

4-(Trifluoromethyl)benzamidine, as a potent trypsin inhibitor, can be used to study the physiological and pathological roles of trypsin-mediated signaling.

Plasmin

As the downstream effector of uPA and tissue-type plasminogen activator (tPA), plasmin is a broad-spectrum serine protease. Its primary role is in fibrinolysis, the breakdown of blood clots. However, it is also heavily involved in ECM degradation, both directly and indirectly through the activation of MMPs.[6][7]

By inhibiting the upstream activator uPA, 4-(Trifluoromethyl)benzamidine indirectly inhibits plasmin generation. It is also plausible that it could directly inhibit plasmin, as both are trypsin-like serine proteases.

Quantitative Analysis of Inhibitory Potency

| Target Enzyme | Inhibitor | Ki Value (µM) | IC50 Value (µM) | Reference |

| Trypsin | Benzamidine | 19 | - | [15] |

| Thrombin | Benzamidine | 220 | - | [16] |

| Plasmin | Benzamidine | 350 | - | [16] |

| uPA | 4-Aminobenzamidine | 82 | - | [17] |

Note: The Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature. The value for uPA is for 4-aminobenzamidine, a closely related derivative.

Experimental Protocols for Assessing Inhibitory Activity

Urokinase Inhibition Assay (Chromogenic)

This protocol describes a general method for determining the inhibitory activity of 4-(Trifluoromethyl)benzamidine against human urokinase using a chromogenic substrate.

Materials:

-

Human urokinase (low nM range)

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

-

This compound (test inhibitor)

-

Known uPA inhibitor (e.g., amiloride) as a positive control

-

DMSO for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of 4-(Trifluoromethyl)benzamidine in DMSO and create a serial dilution series.

-

In a 96-well plate, add the different concentrations of the test inhibitor to the wells. Include a control with no inhibitor (DMSO vehicle).

-

Add a defined amount of human uPA to each well.

-

Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol outlines a method for assessing the inhibition of bovine trypsin using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Bovine trypsin

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Assay Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6

-

This compound (test inhibitor)

-

1 mM HCl

-

Spectrophotometer capable of measuring absorbance at 253 nm

Procedure:

-

Prepare a stock solution of trypsin in cold 1 mM HCl.

-

Prepare a stock solution of the test inhibitor in the assay buffer.

-

Prepare the BAEE substrate solution in the assay buffer.

-

In a cuvette, mix the assay buffer, the trypsin solution, and the test inhibitor at various concentrations. Include a control without the inhibitor.

-

Incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding the BAEE substrate solution.

-

Immediately record the increase in absorbance at 253 nm for approximately 5 minutes. The rate of change in absorbance is proportional to the trypsin activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the mode of inhibition and the Ki value using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Role as a Synthetic Intermediate

Beyond its direct biological activities, 4-(Trifluoromethyl)benzamidine serves as a crucial synthetic intermediate in the pharmaceutical industry. Notably, it is used in the synthesis of more complex molecules, including certain Poly(ADP-ribose) polymerase (PARP) inhibitors.[18][19] It is important to clarify that based on the current scientific literature, 4-(Trifluoromethyl)benzamidine itself is not a direct PARP inhibitor. Instead, its chemical structure provides a scaffold for the elaboration into final drug products that target PARP enzymes.

Conclusion

This compound is a valuable research tool for studying the roles of serine proteases in various biological processes. Its primary mechanism of action is the competitive and reversible inhibition of trypsin-like serine proteases, including uPA, thrombin, and trypsin. By targeting these enzymes, it can modulate key signaling pathways involved in cancer progression, coagulation, and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the inhibitory properties of this compound. While it is also a key intermediate in the synthesis of other drugs, its direct effects on serine proteases warrant further investigation to fully elucidate its therapeutic potential.

References

-

Role of the plasmin protease system in extracelllular matrix degradation. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

-

Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View. (2021). Frontiers in Cellular and Developmental Biology, 9, 638953. [Link]

-

A schematic diagram showing the trypsin-PAR2 signaling pathway to... (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

-

The roles of thrombin and protease-activated receptors in inflammation. (2011). Journal of Thrombosis and Haemostasis, 9(8), 1497-1507. [Link]

-

Trypsin causes platelet activation independently of known protease-activated receptors. (2012). Platelets, 23(3), 221-229. [Link]

-

Thrombin Signaling. (n.d.). QIAGEN. Retrieved December 12, 2023, from [Link]

-

The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. (2022). Cancers, 14(13), 3309. [Link]

-

Structures of benzamidine (A), side chain of arginine (B) and berenil (C). (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

-

Small-molecule inhibitor: benzamidine. (2023). MEROPS - the Peptidase Database. Retrieved December 12, 2023, from [Link]

-

Trypsin increases pseudorabies virus production through activation of the ERK signalling pathway. (2006). Journal of General Virology, 87(Pt 5), 1109-1112. [Link]

-

Laminin Degradation by Plasmin Regulates Long-Term Potentiation. (2000). The Journal of Neuroscience, 20(13), 4937-4944. [Link]

-

Trypsin-protease activated receptor-2 signaling contributes to pancreatic cancer pain. (2017). Oncotarget, 8(52), 90117-90128. [Link]

-

Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. (2018). Frontiers in Oncology, 8, 24. [Link]

-

Cell Surface Remodeling by Plasmin: A New Function for an Old Enzyme. (2011). Journal of Biomedicine and Biotechnology, 2011, 534285. [Link]

-

Diversity of thrombin signaling and physiological effects in vascular cells. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

-

Trypsin IV and p23 signaling to cell lines expressing PAR 1 and PAR 2.... (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

-

Thrombin signalling through proteinase activated receptors (PARs). (n.d.). Reactome. Retrieved December 12, 2023, from [Link]

-

Platelet signaling: a complex interplay between inhibitory and activatory networks. (2014). Journal of Thrombosis and Haemostasis, 12(10), 1624-1635. [Link]

-

An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4), 83-91. [Link]

-

4-(Trifluoromethyl)benzamidine Hydrochloride. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

-

ChemInform Abstract: A Short Synthesis of the PARP Inhibitor 2-(4-Trifluoromethylphenyl)benzimidazole-4-carboxamide (NU1077) (V). (2010). ChemInform, 34(34). [Link]

-

Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. (2002). Journal of Medicinal Chemistry, 45(23), 4995-5004. [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved December 12, 2023, from [Link]

-

An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrim. (2023). Journal of the National Academy of Sciences of Ukraine, 21(4), 83-91. [Link]

-

Inhibition of four human serine proteases by substituted benzamidines. (1983). Journal of Medicinal Chemistry, 26(9), 1308-1311. [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). RSC Medicinal Chemistry, 15(1), 136-150. [Link]

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2022). European Journal of Medicinal Chemistry, 227, 113898. [Link]

-

Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (1987). Journal of Medicinal Chemistry, 30(6), 1014-1022. [Link]

-

Urokinase. (n.d.). Wikipedia. Retrieved December 12, 2023, from [Link]

-

Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. (2025). NAR Cancer, 7(2), zcaf013. [Link]

-

The Role of PARP Inhibitors in Patients with Primary Malignant Central Nervous System Tumors. (2023). Cancers, 15(13), 3345. [Link]

-

PARP-inhibition reprograms macrophages toward an anti-tumor phenotype. (2022). Cell Reports, 41(2), 111473. [Link]

-

trypsin inhibition by benzamidine-conjugated molecular glues. (2015). Organic & Biomolecular Chemistry, 13(20), 5656-5660. [Link]

-

PARP Inhibition Enhances Radiotherapy of SMAD4-Deficient Human Head and Neck Squamous Cell Carcinomas in Experimental Models. (2020). Clinical Cancer Research, 26(12), 3046-3055. [Link]

-

Bifunctional thrombin inhibitors based on the sequence of hirudin45-65. (1991). Biochemistry, 30(25), 6268-6273. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of plasmin and gelatinase in extracellular matrix degradation by cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Surface Remodeling by Plasmin: A New Function for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 12. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oncotarget.com [oncotarget.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 19. researchgate.net [researchgate.net]

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in vitro enzyme inhibition studies

An In-Depth Technical Guide to the In Vitro Enzyme Inhibition of 4-(Trifluoromethyl)benzamidine: A Focus on Serine Proteases

Introduction